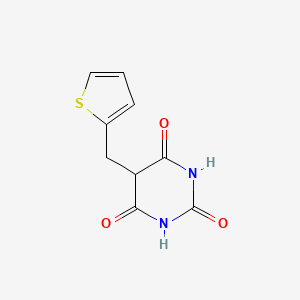

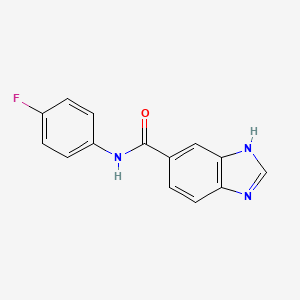

![molecular formula C16H18ClN3O B1221160 N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)

N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide is an aromatic amide.

Scientific Research Applications

Molecular Interaction and Receptor Antagonism

Molecular Interaction with CB1 Cannabinoid Receptor

The compound N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide has been studied for its interaction with the CB1 cannabinoid receptor. The research focused on conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. It was found that the compound's N1 aromatic ring plays a significant role in the steric binding interaction with the receptor, similar to cannabinoid agonists (Shim et al., 2002).

CB1R Inverse Agonist for Obesity Treatment

Another study discovered N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide as a novel cannabinoid-1 receptor (CB1R) inverse agonist. This compound showed promise in the treatment of obesity by reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism (Yan et al., 2010).

Characterization and Synthesis

Characterization in Pharmaceutical Development

The compound has been characterized using high-performance liquid chromatography/mass spectrometry (HPLC/MS) to identify key structural characteristics. This characterization is crucial for synthesis optimization and the preparation of stable formulations for toxicity studies and clinical trials (Burinsky et al., 1994).

Synthesis and Antimycobacterial Screening

The synthesis of derivatives of N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide and their in vitro antitubercular activities have been explored. One derivative showed significant antitubercular activity and no toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).

Anticancer and Antimicrobial Agents

Derivatives of the compound have been synthesized and studied for their anticancer activity against a variety of cancer cell lines. Additionally, these compounds demonstrated potent antimicrobial activity, indicating their potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Biological and Pharmacological Activities

Structure-Activity Relationships

A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is crucial for understanding the therapeutic potential of such compounds in antagonizing harmful side effects of cannabinoids (Lan et al., 1999).

Insecticidal Activity

The insecticidal activity of carbamoylated and acylated pyrazolines, which are derivatives of the compound, has been examined. This includes studies on their efficacy against common pests such as cockroaches and house flies (Hasan et al., 1996).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Protective Effects Against Oxidative Stress and DNA Damage

A study on a pyrazolecarboxamide derivative demonstrated its protective effects against lead nitrate-induced oxidative stress and DNA damage in African catfish. This shows the potential of such derivatives in minimizing the effects of lead toxicity (Soliman et al., 2019).

properties

Product Name |

N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide |

|---|---|

Molecular Formula |

C16H18ClN3O |

Molecular Weight |

303.78 g/mol |

IUPAC Name |

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]cyclopentanecarboxamide |

InChI |

InChI=1S/C16H18ClN3O/c17-14-7-5-12(6-8-14)10-20-11-15(9-18-20)19-16(21)13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,19,21) |

InChI Key |

DYVWKUVAQABNDB-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Fluorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1221078.png)

![1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone](/img/structure/B1221084.png)

![3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide](/img/structure/B1221085.png)

![2,5-dichloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B1221087.png)

![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)

![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)

![[5,6-Dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(2-furanyl)methanone](/img/structure/B1221095.png)

![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1221097.png)

![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)